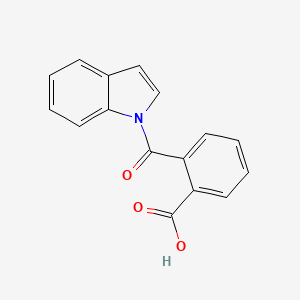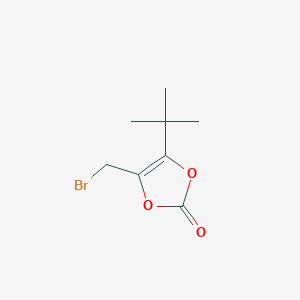
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones. This compound is characterized by the presence of a bromomethyl group attached to a dioxolone ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetone, often under illumination to initiate the bromination process . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent flow rate, and light intensity can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: This compound also contains a bromomethyl group but differs in its aromatic structure.
4,5-Bis(bromomethyl)acridine: This compound has two bromomethyl groups and an acridine core, making it more reactive and suitable for DNA intercalation studies.
Methyl 4-(bromomethyl)benzoate: Similar to 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one, this compound is used in the synthesis of potential anti-HIV agents.
Uniqueness
This compound is unique due to its dioxolone ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and applications.
Propiedades
Número CAS |
86005-12-1 |
|---|---|
Fórmula molecular |
C8H11BrO3 |
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-tert-butyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C8H11BrO3/c1-8(2,3)6-5(4-9)11-7(10)12-6/h4H2,1-3H3 |
Clave InChI |
VLAJSDGHBCCRAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(OC(=O)O1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



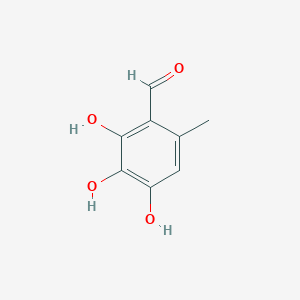


![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)


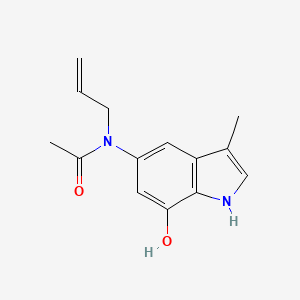
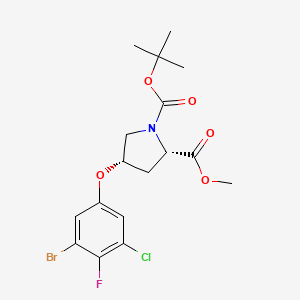
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
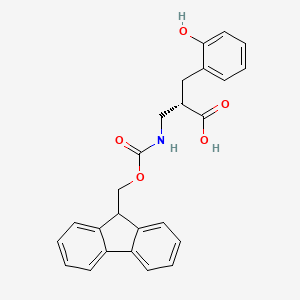
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
